3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
Background on 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole scaffold is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This structure has emerged as a privileged scaffold in medicinal chemistry due to its broad-spectrum pharmacological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the 1,3,4-thiadiazole moiety arises from its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. For instance, derivatives such as acetazolamide and butazolamide demonstrate clinical utility as carbonic anhydrase inhibitors, underscoring the scaffold’s therapeutic relevance.
Table 1: Biological Activities of 1,3,4-Thiadiazole Derivatives
| Activity | Example Derivatives | Key Targets/Applications |
|---|---|---|
| Anticonvulsant | 5-Benzylsulfanyl-1,3,4-thiadiazole | GABA receptors, sodium channels |
| Anticancer | Cevipabulin derivatives | Tubulin polymerization inhibition |
| Anti-inflammatory | PPARδ agonists (e.g., Compound 11) | PPARδ receptor modulation |
| Antimicrobial | Ciprofloxacin-thiadiazole hybrids | DNA gyrase inhibition |
The electron-deficient nature of the thiadiazole ring enhances its metabolic stability and facilitates interactions with enzymes and receptors, making it a cornerstone in rational drug design.
Bioisosterism and Pharmacological Significance of the Thiadiazole Ring
Bioisosterism—the replacement of functional groups with chemically similar moieties—has been pivotal in optimizing drug candidates. The 1,3,4-thiadiazole ring often serves as a bioisostere for carboxylic acid groups, amides, or other heterocycles, improving pharmacokinetic properties while retaining biological activity. For example, replacing a benzene ring with a thiophene moiety in anti-inflammatory agents preserves aromaticity and electronic properties while enhancing solubility.
Table 2: Bioisosteric Replacements Involving Thiadiazole
| Original Group | Thiadiazole Replacement | Outcome |
|---|---|---|
| Carboxylic acid | 1,3,4-Thiadiazole-2-thiol | Improved metabolic stability |
| Pyridine | Thienothiazine | Enhanced COX-2 selectivity |
| Benzene | Thiophene | Increased membrane permeability |
In the context of peroxisome proliferator-activated receptor (PPAR) agonists, the 1,3,4-thiadiazole ring in Compound 11 (EC~50~ = 20 nM for PPARδ) confers selectivity over PPARα and PPARγ subtypes, demonstrating its role in fine-tuning receptor interactions.
Emergence of Benzamide-Thiadiazole Hybrid Compounds
Hybrid molecules combining benzamide and 1,3,4-thiadiazole moieties represent a strategic approach to multitarget drug discovery. Benzamide groups, known for their kinase inhibitory activity, synergize with thiadiazole’s diverse bioactivity. For instance, 1,3,4-thiadiazole–chalcone hybrids exhibit dual antioxidant and anticancer effects by targeting reactive oxygen species (ROS) and DNA-binding proteins.
The compound 3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide exemplifies this hybrid design. Its structure integrates:
- A 3,4-diethoxybenzamide unit, which enhances lipid solubility and membrane penetration.
- A 1,3,4-thiadiazole core, facilitating hydrogen bonding with enzymatic active sites.
- A morpholin-4-yl-2-oxoethylsulfanyl side chain, contributing to solubility and target affinity.
Table 3: Key Structural Features and Their Roles
| Feature | Role |
|---|---|
| 3,4-Diethoxybenzamide | Enhances lipophilicity and bioavailability |
| 1,3,4-Thiadiazole ring | Mediates target binding via H-bonding |
| Morpholin-4-yl-2-oxoethylsulfanyl | Improves aqueous solubility |
Mesoionic Properties and Biological Membrane Permeability
Mesoionic compounds, characterized by delocalized electronic charges, exhibit unique solubility and permeability profiles. The 1,3,4-thiadiazole ring’s mesoionic nature enables it to adopt planar conformations, promoting interactions with hydrophobic pockets in proteins while maintaining water solubility. Comparative studies show that mesoionic thiadiazole derivatives exhibit 3–5-fold higher Caco-2 cell permeability than non-mesoionic analogues, underscoring their advantage in oral drug delivery.
Research Objectives and Scope
This article aims to:
- Elucidate the structural and pharmacological rationale behind benzamide-thiadiazole hybrids.
- Analyze the role of bioisosterism in optimizing thiadiazole-based therapeutics.
- Explore the mesoionic properties of 1,3,4-thiadiazole derivatives and their impact on drug-likeness.
- Provide a foundation for future research on This compound and related hybrids.
Properties
IUPAC Name |
3,4-diethoxy-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S2/c1-3-27-14-6-5-13(11-15(14)28-4-2)17(25)20-18-21-22-19(30-18)29-12-16(24)23-7-9-26-10-8-23/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOVMUOIABZNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. The presence of the morpholine group and the diethoxy substitution enhances its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Thiadiazole ring : Known for antimicrobial and anticancer properties.
- Morpholine group : Enhances solubility and biological activity.
- Diethoxy substituents : Potentially modulate pharmacokinetics.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show efficacy against various bacterial strains. For instance:
- IC50 Values : Studies have shown IC50 values ranging from 25 to 50 µM for related thiadiazole compounds against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiadiazole derivatives are also recognized for their anticancer activities. Research has highlighted:
- Mechanisms : These compounds may induce apoptosis in cancer cells through oxidative stress pathways. For example, one study reported that a structurally similar thiadiazole compound had an IC50 value comparable to established chemotherapeutics like etoposide .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thiadiazole Derivative A | 10 | A2780 (Ovarian) |
| Thiadiazole Derivative B | 15 | MCF7 (Breast) |
| 3,4-Diethoxy-N-(5-{...}) | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazoles has been documented in various studies. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential use in treating conditions like arthritis and other inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Activity :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole structures exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole core have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as some Gram-negative strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on similar thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds targeting thymidylate synthase (an enzyme critical for DNA synthesis) have been reported to exhibit IC50 values ranging from 0.47 to 1.4 µM against different cancer cell lines . The incorporation of morpholine may enhance cellular uptake and target specificity.
Case Study 1: Synthesis and Characterization
A study synthesized several derivatives based on the thiadiazole framework, including the target compound. Characterization was performed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), confirming the expected structures. Biological assays revealed that some derivatives exhibited significant antimicrobial activity against E. coli and Pseudomonas aeruginosa .
Case Study 2: Anticancer Screening
In another investigation, a series of thiadiazole derivatives were screened for their anticancer activity against multiple cell lines including HCT116 (colorectal cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity, with some compounds showing over 50% inhibition at low concentrations .
Comparison with Similar Compounds
Structural Comparison
The table below compares the target compound with structurally analogous 1,3,4-thiadiazole derivatives:
Key Observations :
- Substituent Diversity : The target compound’s morpholine group distinguishes it from analogs with piperidine (7a-7l) or pyridine (4b) substituents. Morpholine’s polarity may enhance solubility compared to aromatic substituents .
- Benzamide Modifications : Halogen (4b) or nitro (3d) substitutions on benzamide are associated with electronic effects that could alter binding affinity, whereas alkoxy groups (3,4-diethoxy) may balance lipophilicity and metabolic stability .
Pharmacological Comparison
While the target compound lacks direct bioactivity data, inferences can be drawn from analogs:
- Anticancer Activity : Compounds with acrylamido-thiadiazole scaffolds (e.g., 7c-7f in ) induce apoptosis and cell cycle arrest in cancer cells, suggesting the target compound may share similar mechanisms .
- Enzyme Inhibition: Piperidine-containing derivatives (7a-7l) inhibit acetylcholinesterase, highlighting the role of nitrogenous substituents in enzyme interaction . Morpholine’s electron-rich oxygen may offer distinct binding advantages.
- Spectroscopic Validation : All compounds were characterized using IR (C=O, N-H stretches), NMR (substituent-specific shifts), and MS (molecular ion peaks), confirming structural integrity .
Q & A
Q. What are the optimized synthetic routes for preparing 3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide, and how can purity be validated?
Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
Thiol incorporation : React 5-mercapto-1,3,4-thiadiazole derivatives with 2-(morpholin-4-yl)-2-oxoethyl chloride in a basic medium (e.g., NaOH or triethylamine) to introduce the sulfanyl-morpholinyl moiety .
Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the thiadiazole intermediate with 3,4-diethoxybenzoyl chloride .
Purity validation :
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR to confirm substituent connectivity (e.g., diethoxy aromatic protons at δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak matching calculated m/z) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O bonds stabilizing dimers) .
Q. How can researchers screen the basic bioactivity of this compound against microbial or cancer cell lines?
Methodological Answer:
- Antimicrobial Assays : Use agar dilution or broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and calculate IC values .
Advanced Research Questions
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Model binding affinity to targets like PFOR enzyme (homology modeling using software like AutoDock Vina) .
- Enzyme Inhibition Assays : Measure activity against purified enzymes (e.g., acetylcholinesterase) using spectrophotometric methods (e.g., Ellman’s assay for thiol-reactive sites) .
Q. How should experimental designs address multi-variable factors (e.g., solvent polarity, temperature) in bioactivity studies?
Methodological Answer:
- Factorial Design : Use a 2 factorial approach to test variables (e.g., solvent polarity, pH, concentration). Analyze via ANOVA to identify significant interactions .
- Stability Studies : Assess compound degradation under varying temperatures (25–60°C) and pH (3–9) via HPLC-UV, reporting half-life (t) .
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for thiadiazole derivatives?
Methodological Answer:
- SAR Meta-Analysis : Compare bioactivity data across analogs (e.g., substituent effects on IC). For example, electron-withdrawing groups on the benzamide ring may enhance antimicrobial activity .
- QSAR Modeling : Develop predictive models using descriptors like logP, molar refractivity, and HOMO/LUMO energies .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
Methodological Answer:
Q. What strategies improve reproducibility in synthesizing this compound across labs?
Methodological Answer:
- Protocol Standardization : Specify reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification steps (e.g., column chromatography with defined R values) .
- Inter-lab Validation : Share batches for cross-characterization (NMR, HPLC) to identify variability sources (e.g., trace moisture affecting yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
